4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
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Overview
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a heterocyclic compound with a fused ring structure.
Preparation Methods
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyrrole derivatives under specific conditions. Industrial production methods may include the use of transition metal catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Scientific Research Applications
This compound has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases and polymerases. It can inhibit the activity of these enzymes, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: Known for its role in kinase inhibition.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: Studied for its antiviral activity. 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-4-2-1-3-11(4)10-6(9-5)7(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMUJHCDBWPYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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